5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10IN3O5S It is characterized by the presence of an iodine atom, a nitrobenzoyl group, and a carbamothioylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzoic acid derivative, followed by iodination and subsequent coupling with a carbamothioylamino group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product. The goal is to achieve a scalable and reproducible method that meets the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and carbamothioylamino group also contribute to the compound’s reactivity and specificity towards certain pathways.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid: Similar structure with a methyl group instead of a hydrogen atom on the benzoyl ring.
2-Iodo-5-nitrobenzoic acid: Lacks the carbamothioylamino group but shares the nitro and iodine functionalities.
Uniqueness
5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and iodine groups, along with the carbamothioylamino moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
532980-93-1 |
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Molecular Formula |
C15H10IN3O5S |
Molecular Weight |
471.2 g/mol |
IUPAC Name |
5-iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10IN3O5S/c16-9-4-5-12(11(7-9)14(21)22)17-15(25)18-13(20)8-2-1-3-10(6-8)19(23)24/h1-7H,(H,21,22)(H2,17,18,20,25) |
InChI Key |
DUMBTNFZUXPQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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